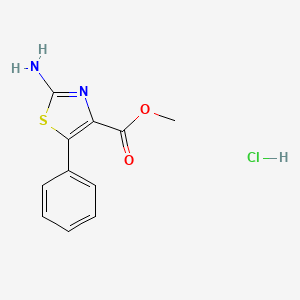

Methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride typically involves the reaction of 2-aminothiazole with methyl chloroformate and phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ethanol or tetrahydrofuran under inert atmosphere.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Substituted thiazole derivatives

Applications De Recherche Scientifique

The applications of methyl 2-amino-5-phenylthiazole-4-carboxylate are primarily in scientific research, particularly in the development of anti-tubercular agents . This compound is a derivative of 2-aminothiazole-4-carboxylate and has been identified as a promising template for creating new drugs against tuberculosis .

Anti-Tubercular Research

- Modification of Thiolactomycin (TLM) Methyl 2-amino-5-phenylthiazole-4-carboxylate is used as a more tractable alternative to the naturally occurring antibiotic thiolactomycin. This modification aims to generate compounds that mimic TLM's mechanism of action .

- Inhibition of M. tuberculosis This compound has demonstrated significant activity against Mycobacterium tuberculosis H 37Rv. Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H 37R v with an MIC of 0.06 µg/ml (240 nM) .

- mtFabH Inhibition Research has focused on creating compound libraries targeted against the condensing enzyme mtFabH, which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall .

- Docking Studies Docking studies using GOLD software have been performed to investigate the poses of the 2-aminothiazole-4-carboxylate scaffold in the mtFabH active site. These studies revealed that the carboxyl group of the thiazole ring forms hydrogen bonds with the NH of Cys112, while the NH2 is proximal to and forms hydrogen bonds with the imidazole ring of His244 .

- Lead Molecule Compound 12a (2-amino-5-phenylthiazole-4-carboxylic acid) is considered a lead molecule for further modification in the development of new anti-tubercular agents .

Synthesis

Methyl 2-amino-5-phenylthiazole-4-carboxylate can be synthesized and modified to create a variety of related compounds with potential biological activities . For example, methyl 5-(substituted)-2-(3-phenylureido)thiazole-4-carboxylate and 2-(3-phenylureido)-5-(p-tolyl)thiazole-4-carboxylic acid have been synthesized from this compound .

Mécanisme D'action

The mechanism of action of methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as β-ketoacyl-ACP synthase, which plays a crucial role in fatty acid biosynthesis in bacteria. This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death. Additionally, the compound may interact with DNA and RNA, interfering with their replication and transcription processes.

Comparaison Avec Des Composés Similaires

Methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride can be compared with other thiazole derivatives such as:

- Methyl 2-amino-4-phenylthiazole-5-carboxylate

- 2-Aminothiazole-4-carboxylate derivatives

These compounds share similar structural features but differ in their substitution patterns and functional groups. The unique combination of the amino and carboxylate groups in this compound contributes to its distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and pathways sets it apart from other thiazole derivatives, making it a valuable compound for further research and development.

Activité Biologique

Methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The thiazole moiety is characterized by:

- Chemical Formula : C11H10ClN1O2S1

- Molecular Weight : 251.72 g/mol

- Functional Groups : Amino group, carboxylate group, and a phenyl substituent.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including methyl 2-amino-5-phenylthiazole-4-carboxylate, exhibit notable antimicrobial properties. A study reported that related compounds demonstrated significant activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml (240 nM), positioning them as promising candidates for anti-tubercular agents .

| Compound Name | MIC (µg/ml) | Target Organism |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | Mycobacterium tuberculosis |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 | mtFabH enzyme |

These compounds were designed to inhibit the β-ketoacyl synthase enzyme (mtFabH), which is crucial in the fatty acid synthesis pathway of M. tuberculosis.

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. For instance, studies have shown that certain thiazole compounds can significantly decrease the viability of cancer cell lines, including those derived from colorectal cancer (Caco-2) and lung cancer (A549). The incorporation of specific substituents on the thiazole ring influences their cytotoxicity:

| Compound Name | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| Thiazole Derivative A | Caco-2 | 39.8 | X |

| Thiazole Derivative B | A549 | 31.9 | Y |

The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring enhance anticancer activity, suggesting that specific substituents can optimize therapeutic efficacy .

The mechanism of action for this compound involves its interaction with key enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in fatty acid synthesis in bacteria, thereby disrupting their metabolic processes.

- Receptor Modulation : Some thiazole derivatives act as allosteric modulators for receptors such as AMPA receptors, influencing neuronal signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazole derivatives:

- Study on Tuberculosis : A comparative study found that methyl 2-amino derivatives exhibited superior activity against drug-resistant strains of M. tuberculosis, emphasizing their potential in developing new treatments .

- Cytotoxicity Assessment : In vitro studies demonstrated that certain thiazoles selectively induced apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window .

Propriétés

IUPAC Name |

methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S.ClH/c1-15-10(14)8-9(16-11(12)13-8)7-5-3-2-4-6-7;/h2-6H,1H3,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLNQGFQIWISCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.